(2-Amino-3-methoxyphenyl)methanol chemical properties
(2-Amino-3-methoxyphenyl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2-Amino-3-methoxyphenyl)methanol
Introduction
(2-Amino-3-methoxyphenyl)methanol is a substituted aromatic amino alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, incorporating a primary aromatic amine, a primary alcohol, and a methoxy ether on a benzene scaffold, makes it an attractive starting material for the synthesis of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties and reactivity of this compound is paramount for its effective utilization in the design of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of its core properties, a plausible and detailed synthetic protocol, an analysis of its chemical reactivity, and essential safety guidelines, grounded in established chemical principles and authoritative data.
Core Identification and Molecular Structure
Precise identification is the foundation of all chemical research. (2-Amino-3-methoxyphenyl)methanol is systematically identified by several key descriptors that ensure unambiguous communication in a scientific context.
| Identifier | Value |
| IUPAC Name | (2-amino-3-methoxyphenyl)methanol[1] |
| Synonyms | 2-amino-3-methoxybenzyl alcohol[1] |
| CAS Number | 205877-13-0[1] |
| Molecular Formula | C₈H₁₁NO₂[1] |
| Molecular Weight | 153.18 g/mol [1] |
| InChI Key | NGKKHKCCXJPKGW-UHFFFAOYSA-N[1] |
The spatial arrangement of its functional groups is depicted in the following structural diagram.
Detailed Experimental Protocol (Illustrative):
This protocol is based on established methods for similar transformations, such as the synthesis of 2-amino-5-methoxy-benzyl alcohol. [2] Part A: Reduction of 3-methoxy-2-nitrobenzaldehyde to (3-Methoxy-2-nitrophenyl)methanol
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Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq.) in methanol. Cool the flask to 0 °C in an ice bath.
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Rationale: Methanol is an effective solvent for both the substrate and the reducing agent. Cooling is essential to control the exothermic reaction and prevent side reactions.
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Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq.) to the stirred solution in small portions.
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Rationale: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group. Portion-wise addition maintains temperature control.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or dilute acid to destroy excess NaBH₄.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, (3-methoxy-2-nitrophenyl)methanol.
Part B: Reduction of (3-Methoxy-2-nitrophenyl)methanol to (2-Amino-3-methoxyphenyl)methanol
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Setup: Dissolve the crude intermediate from Part A in methanol in a hydrogenation vessel. [2]Add a catalytic amount of Raney Nickel (~5-10% by weight). [2] * Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Raney Nickel is a common and effective catalyst for this transformation. [2]2. Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir vigorously at room temperature. [2]3. Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
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Rationale: The catalyst is pyrophoric and must be handled with care. Filtering through Celite ensures its complete and safe removal.
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Purification: Evaporate the methanol from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR) and mass spectrometry.
Chemical Reactivity and Potential Transformations
The synthetic utility of (2-Amino-3-methoxyphenyl)methanol stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.
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The Aromatic Amine: The primary amine is nucleophilic and can readily undergo acylation to form amides, alkylation, and diazotization to form diazonium salts. These salts are exceptionally useful intermediates for introducing a wide variety of functional groups via Sandmeyer-type reactions.
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The Primary Alcohol: The benzylic alcohol can be selectively oxidized. Mild oxidizing agents (like PCC or DMP) will yield the corresponding aldehyde, while strong oxidizing agents (like KMnO₄) will produce the carboxylic acid. It can also undergo esterification with carboxylic acids or be converted into an ether.
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The Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the potent ortho-, para-directing effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. The positions ortho and para to these substituents are electronically enriched and thus susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions, although reaction conditions must be chosen carefully to avoid side reactions with the amine and alcohol groups.
Applications in Drug Discovery and Materials Science
While specific, large-scale applications for (2-Amino-3-methoxyphenyl)methanol are not widely documented, its value lies in its role as a sophisticated intermediate.
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Medicinal Chemistry: Vicinal amino alcohols are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including beta-blockers and certain antivirals. [3]The specific substitution pattern of this molecule provides a unique starting point for generating libraries of novel compounds for biological screening. The ability to selectively modify the amine, alcohol, and aromatic ring allows for fine-tuning of properties like solubility, receptor binding, and metabolic stability. [4]* Organic Synthesis: As a trifunctional building block, it enables complex and convergent synthetic strategies, reducing the number of steps required to build elaborate target molecules.
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Materials Science: Substituted benzyl alcohols and anilines are precursors to polymers, dyes, and other functional materials. The functional groups on this molecule could be used to incorporate specific properties into larger polymeric structures or to act as a ligand for metal complexes.
Safety and Handling
No specific safety data sheet is available for (2-Amino-3-methoxyphenyl)methanol. Therefore, a conservative approach based on data from structurally similar compounds is required.
| Hazard Class | GHS Hazard Statement | Basis of Analogy |
| Acute Toxicity | H302: Harmful if swallowed | (2-Amino-5-methoxyphenyl)methanol [5] |
| Skin Irritation | H315: Causes skin irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |
| Eye Irritation | H319: Causes serious eye irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |
Handling Recommendations:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [9]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent air-sensitive degradation. [9]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]
References
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(2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703. PubChem. [Link]
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(2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. PubChem. [Link]
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Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem.com. [Link]
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Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]
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Chemists succeed in synthesis of aminoalcohols by utilizing light. Universität Münster. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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